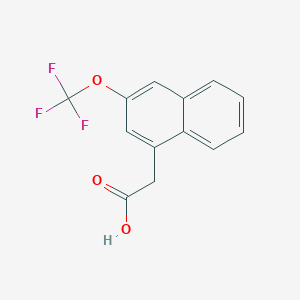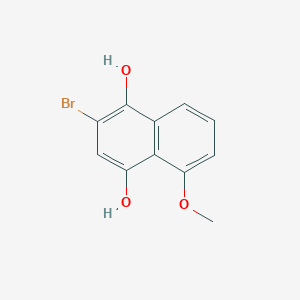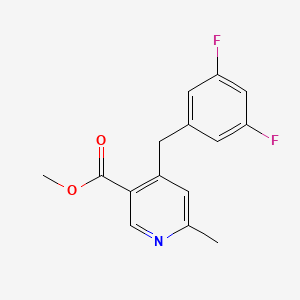![molecular formula C12H25NO4Si B11847824 N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine CAS No. 145213-64-5](/img/structure/B11847824.png)
N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The protected intermediate is then subjected to further reactions to introduce the acetamido and methylpropanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid involves the reactivity of the tert-butyldimethylsilyl group, which can be selectively removed under mild acidic conditions to reveal reactive hydroxyl groups. This allows for further functionalization and modification of the compound. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)acetic acid
- 2-((tert-Butyldiphenylsilyl)oxy)acetaldehyde
- 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid is unique due to the presence of both the tert-butyldimethylsilyl protecting group and the acetamido functionality. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
145213-64-5 |
|---|---|
Molecular Formula |
C12H25NO4Si |
Molecular Weight |
275.42 g/mol |
IUPAC Name |
2-[[2-[tert-butyl(dimethyl)silyl]oxyacetyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H25NO4Si/c1-11(2,3)18(6,7)17-8-9(14)13-12(4,5)10(15)16/h8H2,1-7H3,(H,13,14)(H,15,16) |
InChI Key |
DSPUKTOUIQEWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)



![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)




